![molecular formula C69H113NO4 B15171477 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine CAS No. 920980-28-5](/img/structure/B15171477.png)
2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine core substituted with two ethenyl groups, each bearing a 3,5-bis(dodecyloxy)phenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine typically involves a multi-step process. One common method starts with the preparation of the 3,5-bis(dodecyloxy)benzaldehyde, which is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the ethenyl intermediate. This intermediate is subsequently reacted with 2,6-dibromopyridine under palladium-catalyzed cross-coupling conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The ethenyl groups can be reduced to form saturated derivatives.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, or halogenation using bromine or chlorine.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In photodynamic therapy, it absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components.
類似化合物との比較
2,6-Bis(3,5-dicarboxyphenyl)pyridine: Similar structure but with carboxylic acid groups instead of dodecyloxy groups.
2,6-Bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine: Contains pyrazole rings instead of phenyl rings.
Uniqueness: 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine is unique due to its long alkyl chains (dodecyloxy groups), which impart amphiphilic properties and enhance solubility in organic solvents. This makes it particularly useful in applications requiring self-assembling properties and compatibility with organic electronic materials.
特性
CAS番号 |
920980-28-5 |
|---|---|
分子式 |
C69H113NO4 |
分子量 |
1020.6 g/mol |
IUPAC名 |
2,6-bis[2-(3,5-didodecoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C69H113NO4/c1-5-9-13-17-21-25-29-33-37-41-52-71-66-56-62(57-67(60-66)72-53-42-38-34-30-26-22-18-14-10-6-2)48-50-64-46-45-47-65(70-64)51-49-63-58-68(73-54-43-39-35-31-27-23-19-15-11-7-3)61-69(59-63)74-55-44-40-36-32-28-24-20-16-12-8-4/h45-51,56-61H,5-44,52-55H2,1-4H3 |
InChIキー |
BLCCTCXRENHXNJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)C=CC2=NC(=CC=C2)C=CC3=CC(=CC(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


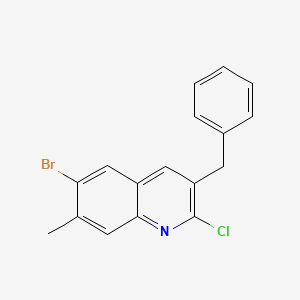
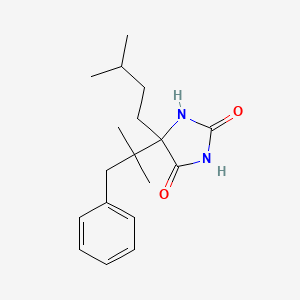

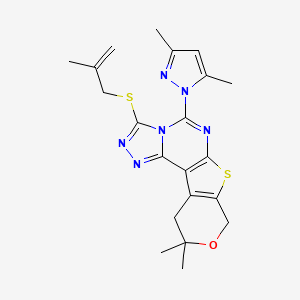
![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
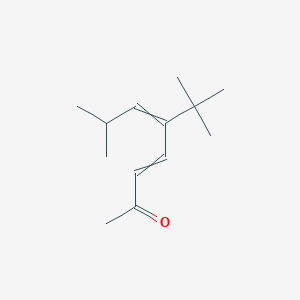
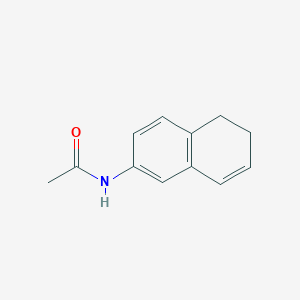
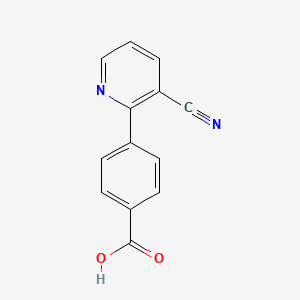
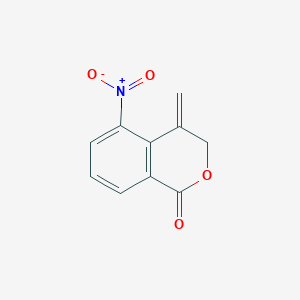
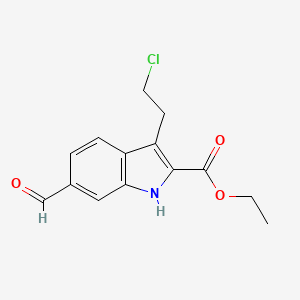
![N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine](/img/structure/B15171455.png)
![3-[4-(Methaneselenonyl)phenyl]propanoic acid](/img/structure/B15171459.png)
![(4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone](/img/structure/B15171460.png)

